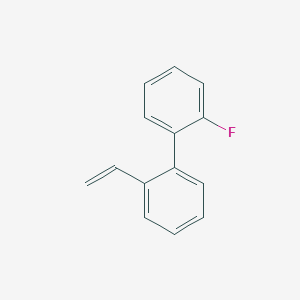

2-Fluoro-2-vinyl-1-1-biphenyl

Description

Structural Significance of Fluorinated Biphenyls and Vinyl-Substituted Aromatic Systems

The Role of Fluorine in Modulating Chemical Properties and Reactivity

The incorporation of fluorine into organic molecules imparts a range of profound and often predictable changes in their physicochemical properties. Fluorine is the most electronegative element, leading to the formation of a highly polarized and exceptionally strong carbon-fluorine (C-F) bond (bond dissociation energy ≈ 110 kcal/mol). This bond strength confers significant thermal and chemical stability to the molecule.

Key effects of the fluorine substituent include:

Inductive Effect: The strong electron-withdrawing nature of fluorine significantly lowers the electron density of the aromatic ring to which it is attached. This influences the acidity of nearby protons and alters the regioselectivity of electrophilic aromatic substitution reactions.

Modulation of Lipophilicity: Fluorination often increases a molecule's lipophilicity (its affinity for nonpolar environments), which can alter its solubility and interfacial properties in material science applications.

Biphenyl (B1667301) Scaffold as a Versatile Platform in Organic Synthesis

The 1,1'-biphenyl unit is a "privileged scaffold" in organic chemistry, serving as the foundational core for a vast array of compounds used in catalysis, materials science, and medicinal chemistry. Its defining feature is the C-C single bond connecting the two phenyl rings.

Structural Rigidity and Conformational Control: While rotation can occur around the central C-C bond, the presence of substituents at the ortho positions (like the fluorine and vinyl groups in the target compound) creates a significant rotational barrier. This steric hindrance can lead to a locked conformation.

Atropisomerism: When the rotational barrier is high enough to prevent the interconversion of enantiomeric rotamers at room temperature, the molecule exhibits axial chirality, a phenomenon known as atropisomerism. 2,2'-Disubstituted biphenyls are classic examples of systems capable of exhibiting this property, which is fundamental to the development of chiral ligands (e.g., BINAP) for asymmetric catalysis.

Electronic Communication: The two phenyl rings can engage in π-conjugation, allowing for electronic communication across the biaryl system. This property is crucial for its use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the biphenyl core can function as part of a chromophore or a charge-transporting unit.

Vinyl Group as a Reactive Handle for Functionalization and Polymerization

The vinyl group (-CH=CH₂) is a simple alkene functionality, yet it provides a powerful and versatile point for subsequent chemical transformations. Its presence on the biphenyl scaffold transforms the molecule from a static structure into a dynamic building block or monomer.

Polymerization: The vinyl group is an ideal functional group for polymerization reactions. It can readily participate in chain-growth polymerization mechanisms, including free-radical, cationic, and coordination polymerization (e.g., Ziegler-Natta), to produce fluorinated polystyrene-type polymers. The properties of the resulting polymer are directly influenced by the fluorinated biphenyl side chain.

Addition Reactions: The double bond is susceptible to a wide range of addition reactions, including hydrogenation, halogenation, hydroboration-oxidation, and epoxidation. These reactions allow for the conversion of the vinyl group into other functional groups (e.g., ethyl, bromoethyl, hydroxyethyl), providing a pathway to further derivatization.

Cross-Coupling Reactions: The vinyl group can participate as a coupling partner in various transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction or olefin metathesis, enabling the construction of more complex conjugated systems.

The table below summarizes the distinct contributions of each functional moiety in 2-fluoro-2'-vinyl-1,1'-biphenyl.

Table 1: Interactive Summary of Functional Group Contributions

| Functional Moiety | Key Structural Contribution | Resulting Chemical Property / Reactivity |

| Fluorine Atom | Strong, polar C-F bond; small steric footprint. | High thermal/chemical stability, electron-withdrawing inductive effect, modulated lipophilicity. |

| Biphenyl Scaffold | Rigid, two-ring system with a central C-C bond. | Potential for atropisomerism (axial chirality), platform for π-conjugation, structural core for materials. |

| Vinyl Group | Terminal C=C double bond. | Reactive site for polymerization, versatile handle for addition reactions and cross-coupling. |

Structure

3D Structure

Properties

Molecular Formula |

C14H11F |

|---|---|

Molecular Weight |

198.23 g/mol |

IUPAC Name |

1-ethenyl-2-(2-fluorophenyl)benzene |

InChI |

InChI=1S/C14H11F/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h2-10H,1H2 |

InChI Key |

QVHQMBLBEWBKBB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1C2=CC=CC=C2F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Fluoro 2 Vinyl 1,1 Biphenyl and Analogs

Stereoselective Transformations involving the Vinyl Group

The vinyl group in 2-fluoro-2-vinyl-1,1-biphenyl is a primary site for stereoselective transformations, enabling the introduction of new chiral centers with controlled spatial arrangement. Methodologies for achieving high isomeric purity in the synthesis of vinyl fluorides, for instance, highlight the advancements in controlling the stereochemistry of vinyl groups. nih.gov One such method involves a selective Horner-Wadsworth-Emmons olefination followed by a stereoretentive decarboxylation, which can yield vinyl fluorides with high E-isomeric purity (>98%). nih.gov While this is a synthetic method, the principles of controlling stereochemistry in vinyl groups are applicable to reactions of 2-fluoro-2-vinyl-1,1-biphenyl.

Furthermore, the development of fluorination reactions provides a direct pathway to fluoroalkenes with good stereoselectivity. organic-chemistry.org For example, a Shapiro fluorination reaction can be employed to convert ketones into fluoroalkenes in one or two steps, offering a valuable strategy for synthesizing fluorinated analogs of biologically active molecules. organic-chemistry.org

The following table summarizes representative stereoselective transformations applicable to vinyl groups, which could be adapted for 2-fluoro-2-vinyl-1,1-biphenyl.

| Reaction Type | Reagents and Conditions | Stereochemical Outcome |

| Horner-Wadsworth-Emmons Olefination/Decarboxylation | 1. Selective HWE olefination 2. Hydrolysis 3. Silver-catalyzed stereoretentive decarboxylation | High (>98%) E-isomeric purity of vinyl fluorides nih.gov |

| Shapiro Fluorination | Ketone precursor, specialized fluorinating agents | Good stereoselectivity in the formation of fluoroalkenes organic-chemistry.org |

| Gold-Catalyzed Hydrofluorination | Alkynes, [Au]/HF/N-oxide system | Regioselective synthesis of fluoroalkenes researchgate.net |

Cyclization Reactions in Vinyl-Substituted Biaryls

The presence of both a vinyl group and a biaryl system in 2-fluoro-2-vinyl-1,1-biphenyl provides a scaffold ripe for cyclization reactions, leading to the formation of polycyclic aromatic hydrocarbons and other complex ring systems.

Vinyl-substituted biaryls are well-known precursors for intramolecular cyclizations, particularly photoelectrocyclization reactions that yield phenanthrene (B1679779) derivatives. nih.gov This transformation proceeds through a singlet or triplet excited state upon photochemical activation, leading to the formation of a dihydrophenanthrene intermediate, which can then be oxidized to the aromatic phenanthrene. nih.gov The efficiency and stereoselectivity of these reactions are influenced by the substitution pattern on the biaryl system and the reaction conditions. nih.gov

Another powerful intramolecular cyclization strategy is the Prins/Friedel-Crafts cascade. beilstein-journals.org In this reaction, an aldehyde or ketone functionality, appropriately positioned relative to the vinyl group, can be activated by a Lewis acid to generate a carbocation. This cation can then be trapped by the vinyl group in an intramolecular Prins cyclization, forming a new ring and a subsequent benzylic carbocation that can be intercepted by the adjacent aryl ring via a Friedel-Crafts alkylation. beilstein-journals.org This cascade approach allows for the rapid construction of complex polycyclic structures. beilstein-journals.org

Higher-order cycloadditions, those involving more than 6π electrons, are powerful tools for the synthesis of medium-sized rings and complex polycyclic systems. groupjorgensen.com While historically challenging due to issues with periselectivity and stereoselectivity, the use of organocatalysis has revitalized interest in these transformations. groupjorgensen.com

In the context of 2-fluoro-2-vinyl-1,1-biphenyl analogs, such as vinylphenylfurans, [8+2] cycloadditions could be envisioned. In such a reaction, the vinylphenylfuran would act as the 8π component, reacting with a 2π component (an alkene or alkyne) to form a ten-membered ring system. The feasibility and outcome of such reactions are highly dependent on the electronic nature of the reactants and the catalyst used. groupjorgensen.com These reactions often proceed through asynchronous transition states and can sometimes involve stepwise pathways. groupjorgensen.com

Halogen-Specific Reactivity: The Role of Fluorine

The fluorine atom in 2-fluoro-2-vinyl-1,1-biphenyl introduces unique reactivity, primarily centered around the activation of the strong carbon-fluorine (C-F) bond.

The activation of C-F bonds is a challenging but highly desirable transformation in organic synthesis, allowing for the conversion of readily available fluoroaromatics into more complex molecules. mdpi.comresearchgate.net Transition metal catalysts, particularly those based on nickel and palladium, have shown efficacy in promoting C-F bond activation. mdpi.com For instance, nickel(II) complexes with bidentate phosphine (B1218219) ligands can catalyze the coupling of Grignard reagents with fluoroaromatics. mdpi.com

A plausible catalytic cycle for a transition metal-catalyzed cross-coupling reaction involving C-F bond activation of a molecule like 2-fluoro-2-vinyl-1,1-biphenyl would typically involve:

Oxidative Addition: The low-valent metal center oxidatively adds to the C-F bond, forming an aryl-metal-fluoride complex.

Transmetalation: A second coupling partner (e.g., an organometallic reagent) transmetalates with the metal complex.

Reductive Elimination: The two organic fragments reductively eliminate from the metal center, forming the new C-C bond and regenerating the active catalyst. mdpi.com

Recent advances have also demonstrated photocatalytic C-F bond activation, offering a milder alternative to traditional transition metal catalysis. nih.gov

The difluoromethyl group (CF2H) is a valuable functional group in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. researchgate.net Radical difluoromethylation reactions have emerged as a powerful method for introducing this moiety into organic molecules under mild conditions. researchgate.net

For a substrate like 2-fluoro-2-vinyl-1,1-biphenyl, radical difluoromethylation could potentially occur at the vinyl group. A typical radical difluoromethylation pathway involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, such as zinc difluoromethanesulfinate. researchgate.net This radical can then add to the double bond of the vinyl group, generating a new carbon-centered radical, which can be further functionalized or quenched. These radical cascade reactions can lead to the formation of structurally diverse difluoromethylated heterocyclic compounds. researchgate.net

The following table outlines key reagents used in radical difluoromethylation.

| Precursor for •CF2H | Initiating Method | Application |

| Zinc difluoromethanesulfinate | Photoredox catalysis, thermal initiation | Difluoromethylation of alkenes and arenes researchgate.net |

| Difluoromethanesulfonyl chloride | Atom transfer radical addition | Enantioselective radical cyclization researchgate.net |

Transition Metal-Catalyzed Functionalizations and Mechanistic Pathways

The unique electronic and steric properties of the fluorine atom and the vinyl group in 2-fluoro-2-vinyl-1,1-biphenyl make it a versatile substrate for various transition metal-catalyzed reactions. The interplay between the electron-withdrawing fluorine, the reactive vinyl moiety, and the biphenyl (B1667301) core governs its reactivity, opening avenues for complex molecular constructions. Mechanistic pathways often involve fundamental organometallic steps such as C-H bond activation, transmetalation, and reductive elimination.

Carbon-Hydrogen Bond Activation and Olefination Mechanisms

Transition metal-catalyzed C-H bond activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to synthesis. beilstein-journals.org In analogs of 2-fluoro-2-vinyl-1,1-biphenyl, the presence of a fluorine atom can significantly influence the regioselectivity and efficiency of C-H activation. The reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes is often enhanced when reacting with metal centers. whiterose.ac.uk This enhanced reactivity is attributed to both thermodynamic and kinetic factors, making the C-H bond adjacent to the fluorine a potential site for directed functionalization. whiterose.ac.ukacs.org

The general mechanism for such a transformation, particularly with palladium catalysts, often begins with a concerted metalation-deprotonation (CMD) process. beilstein-journals.org In this step, a palladacycle intermediate is formed. This intermediate can then undergo further reactions, such as olefination. For instance, in reactions involving fluorinated propenes and rhodium complexes, C-H bond activation can lead to the formation of a fluorinated ligand on the metal center. rsc.org

Mechanistic studies on related fluorinated molecules have shown that C-H activation can be the rate-limiting step in the catalytic cycle. beilstein-journals.org For gem-difluoroalkenes, which share the vinyl fluoride (B91410) motif, reactions with various transition metals (including Pd, Ni, Rh) often proceed through a β-fluoroalkylmetal intermediate that subsequently undergoes β-fluoride elimination to generate a new monofluorinated alkene product. nih.gov

Table 1: Factors Influencing C-H Activation in Fluoroarenes

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Thermodynamic | Relates to the difference in bond dissociation energies (BDEs) between the C-H bond being broken and the Metal-C bond being formed. whiterose.ac.ukacs.org | Fluorine substitution can stabilize the resulting metal-carbon bond, making the reaction more favorable. whiterose.ac.uk |

| Kinetic | Involves the transition state energy of the C-H cleavage step. The polarity of the C-H bond and directing group effects play a role. | The electronegative fluorine can influence the acidity of the ortho C-H bond, potentially lowering the activation barrier. whiterose.ac.uk |

| Catalyst System | The choice of transition metal (e.g., Pd, Rh, Ru) and ligands determines the mechanism and outcome. snnu.edu.cn | Different metals and ligands can favor different mechanistic pathways, such as oxidative addition or CMD. beilstein-journals.org |

Reductive Elimination and Transmetalation in Cross-Coupling

Cross-coupling reactions are fundamental in synthesizing biphenyl structures and further functionalizing them. The catalytic cycle of reactions like the Suzuki-Miyaura or Negishi coupling universally involves oxidative addition, transmetalation, and reductive elimination as key steps. pku.edu.cnnih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where two organic ligands on the metal center couple and are expelled from the coordination sphere, forming the final product and regenerating the low-valent state of the catalyst. nih.gov For a C-C bond to form, the two groups must typically be cis to each other on the metal center. The electronic nature of the ligands is crucial; electron-withdrawing groups, like fluorine, can sometimes slow down reductive elimination. However, ligands can be designed to promote this step and suppress side reactions like β-hydride elimination. nih.gov In copper-catalyzed cross-coupling, a proposed mechanism involves oxidative addition to a Cu(I) species to form a Cu(III) intermediate, which then undergoes fast reductive elimination. nih.gov The stability of this intermediate is critical; calculations have shown a very low energy barrier for the reductive elimination step from certain Cu(III) complexes. nih.gov

Table 2: Key Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle

| Step | Description | Intermediate Species (Example) |

|---|---|---|

| Oxidative Addition | An aryl halide adds to a low-valent metal catalyst (e.g., Pd(0)), increasing the metal's oxidation state. | Ar-Pd(II)-X |

| Transmetalation | An organometallic reagent (Ar'-M') transfers its organic group to the Pd(II) center. | Ar-Pd(II)-Ar' |

| Isomerization | A trans-complex may isomerize to a cis-complex to facilitate reductive elimination. | cis-[Ar-Pd(II)-Ar'] |

| Reductive Elimination | The two aryl groups couple, forming the biaryl product and regenerating the Pd(0) catalyst. | Ar-Ar' + Pd(0) |

Radical Reaction Mechanisms in Fluoroalkylation

Radical reactions offer alternative pathways for the functionalization of molecules like 2-fluoro-2-vinyl-1,1-biphenyl. Specifically, radical fluoroalkylation can introduce fluorinated alkyl chains into the molecule, often at the vinyl position. These reactions can be initiated through various methods, including visible-light photoredox catalysis or transition-metal-mediated processes. conicet.gov.ar

The general mechanism involves the generation of a fluoroalkyl radical (RF•) from a suitable precursor (e.g., RF-I or RF-SO2Cl). conicet.gov.ar In visible-light photoredox catalysis, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the fluoroalkyl precursor to generate the RF• radical.

Once formed, the electrophilic RF• radical can add to the electron-rich double bond of the vinyl group. researchgate.net This addition creates a new carbon-centered radical intermediate. The fate of this intermediate determines the final product. It can be further reduced or oxidized by the photocatalyst or other species in the reaction mixture to yield the final functionalized product. researchgate.net For example, in reactions of electrophilic radicals with potassium vinyl trifluoroborates, the radical adds to the α-position of the vinyl group, and the resulting intermediate is oxidized, leading to boryl elimination and formation of the final product. researchgate.net

Transition metals like copper can also mediate radical fluoroalkylation. For instance, Cu(I) can trigger the formation of radicals from precursors like perfluorobutyl sulfonyl chloride, which then participate in asymmetric aminoperfluorobutylations of alkenes. conicet.gov.ar

Spectroscopic Characterization Methodologies for 2 Fluoro 2 Vinyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Fluoro-2'-vinyl-1,1'-biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy is used to identify the various proton environments within the 2-Fluoro-2'-vinyl-1,1'-biphenyl molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. Protons on the aromatic rings typically appear in the range of 7.0-8.5 ppm. nih.gov The vinyl group protons exhibit characteristic shifts, generally between 5.0 and 7.0 ppm. researchgate.net Specifically, the geminal and cis/trans protons of the vinyl group will have distinct chemical shifts and coupling patterns.

For instance, in similar vinyl-substituted aromatic compounds, the protons of the vinyl group (=CH₂) can show resonances around 5.0 ppm and 5.5 ppm. researchgate.net The aromatic protons on both biphenyl (B1667301) rings will present as a complex multiplet pattern due to spin-spin coupling with each other and, for the fluorinated ring, with the fluorine atom. The exact shifts and coupling constants (J values) are crucial for assigning each proton to its specific position on the biphenyl framework.

Table 1: Representative ¹H NMR Data for Substituted Biphenyl and Vinyl Compounds

| Functional Group | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 8.5 |

| Vinyl Protons (=CH₂) | 5.0 - 7.0 |

¹³C NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. oregonstate.edu

In 2-Fluoro-2'-vinyl-1,1'-biphenyl, the aromatic carbons typically resonate in the region of 110-160 ppm. oregonstate.eduorganicchemistrydata.org The carbon atom directly bonded to the fluorine (C-F) will exhibit a large C-F coupling constant, a characteristic feature in the ¹³C NMR spectrum of organofluorine compounds. nih.govacs.org The vinyl group carbons will appear in the alkene region of the spectrum, generally between 110 and 140 ppm. The quaternary carbons of the biphenyl linkage will also be observable, though they often show weaker signals.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Carbons

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| Aromatic Carbons (Ar-C) | 110 - 160 |

| Carbon bonded to Fluorine (C-F) | 150 - 165 (with C-F coupling) |

| Vinyl Carbons (=C) | 110 - 140 |

| Quaternary Aromatic Carbons | 130 - 150 |

¹⁹F NMR as a Sensitive Probe for Fluorine Environments and Molecular Microstructure

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgchemrxiv.org This makes it an excellent probe for the local electronic environment of the fluorine atom in 2-Fluoro-2'-vinyl-1,1'-biphenyl. ossila.com

The chemical shift of the fluorine atom is highly dependent on its position and the nature of the surrounding substituents. For ortho-fluorinated biphenyls, the ¹⁹F chemical shift provides valuable information about the conformation and electronic interactions between the two aromatic rings. ossila.com Coupling between the fluorine atom and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, providing further structural confirmation. doi.org The typical chemical shift range for fluoroaromatic compounds is broad, but for a fluorine atom on a benzene (B151609) ring, it often falls within the -100 to -140 ppm range relative to a standard like CFCl₃. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. Key functional groups in 2-Fluoro-2'-vinyl-1,1'-biphenyl will have characteristic absorption bands.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. acs.orgresearchgate.net The C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. acs.org The vinyl group will show a characteristic C=C stretch around 1630 cm⁻¹ and C-H out-of-plane bending vibrations below 1000 cm⁻¹. The C-F stretching vibration is a strong absorption, typically found in the 1100-1300 cm⁻¹ region, which is a key indicator of the fluorine's presence. acs.org

Table 3: Characteristic FTIR Absorption Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Vinyl C=C Stretch | ~1630 |

| C-F Stretch | 1100 - 1300 |

Raman Spectroscopy (including FT-Raman, SERS, TERS)

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, complementing FTIR data. s-a-s.org In Raman spectra, non-polar bonds and symmetric vibrations often produce strong signals.

For 2-Fluoro-2'-vinyl-1,1'-biphenyl, the aromatic ring breathing modes and the C=C stretching of the vinyl group are expected to be strong Raman scatterers. The biphenyl linkage itself gives rise to characteristic Raman bands. researchgate.net For example, biphenyl and its derivatives often show a strong peak around 1280 cm⁻¹. researchgate.net The vinyl group vibrations would also be clearly visible. nih.gov Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) could be employed to obtain enhanced signals, particularly for trace amounts of the substance, by adsorbing the molecule onto a nanostructured metal surface. researchgate.net

Table 4: Expected Raman Shifts for Key Vibrational Modes

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1000 |

| Biphenyl Inter-ring Stretch | ~1280 |

| Aromatic C=C Stretch | 1580 - 1610 |

| Vinyl C=C Stretch | ~1640 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ulethbridge.ca It provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. For 2-Fluoro-2-vinyl-1,1-biphenyl, with a molecular formula of C₁₄H₁₁F, the nominal molecular weight is 198 g/mol .

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically at 70 eV. This process generates a positively charged molecular ion (M•+) and numerous fragment ions. The resulting mass spectrum is a distinctive fingerprint that aids in structural identification.

For 2-Fluoro-2-vinyl-1,1-biphenyl, the molecular ion peak [M]•+ would be observed at an m/z of 198. The fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. Key fragmentation pathways would include:

Loss of a hydrogen radical (-H•): leading to a fragment at m/z 197.

Loss of a fluorine radical (-F•): resulting in a significant peak at m/z 179.

Loss of the vinyl group (-CH=CH₂): cleavage of the vinyl group would produce a fragment at m/z 171.

Fragmentation of the biphenyl core: The biphenyl structure itself can undergo characteristic fragmentation, although this is less common than the loss of substituents.

The stability of the aromatic system in fluorinated biphenyls can influence fragmentation, sometimes leading to a lower intensity of fragments corresponding to the loss of halogens compared to their non-fluorinated counterparts. osti.gov

Table 1: Predicted EI-MS Fragmentation for 2-Fluoro-2-vinyl-1,1-biphenyl

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 198 | [C₁₄H₁₁F]•+ | (Molecular Ion) |

| 197 | [C₁₄H₁₀F]+ | H• |

| 179 | [C₁₄H₁₁]+ | F• |

| 171 | [C₁₂H₈F]+ | C₂H₃• |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a compound's elemental formula. bioanalysis-zone.comuni-rostock.de This capability is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas (isobars). bioanalysis-zone.com

For 2-Fluoro-2-vinyl-1,1-biphenyl, HRMS would be used to confirm its elemental composition of C₁₄H₁₁F. By calculating the exact mass based on the most abundant isotopes of carbon, hydrogen, and fluorine, a theoretical value can be compared against the experimental measurement.

Table 2: HRMS Data for 2-Fluoro-2-vinyl-1,1-biphenyl

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁F |

| Calculated Exact Mass | 198.08448 |

Calculated using isotopic masses: C=12.00000, H=1.00783, F=18.99840

Instruments like the Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are commonly used for such high-resolution analyses. uni-rostock.delabmanager.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq This technique is particularly useful for analyzing compounds with chromophores, such as conjugated π-systems.

The 2-Fluoro-2-vinyl-1,1-biphenyl molecule contains a biphenyl system conjugated with a vinyl group, which constitutes a significant chromophore. The biphenyl moiety itself has a strong absorption band around 248-250 nm. photochemcad.com The presence of the vinyl group and the fluorine atom as substituents on the biphenyl rings is expected to cause a shift in the absorption maximum (λmax), likely a bathochromic (red) shift to a longer wavelength, and potentially an increase in the molar absorptivity (ε). For comparison, poly(4-vinyl biphenyl) exhibits an absorption maximum at 288 nm. scirp.org The analysis is typically performed in a solvent that is transparent in the measurement range, such as hexane (B92381) or ethanol. uobabylon.edu.iqphotochemcad.com

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. researchgate.net It is widely used to determine the purity of a substance and to separate components within a mixture. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated compounds. nih.gov

For the analysis of 2-Fluoro-2-vinyl-1,1-biphenyl, a high-temperature capillary column with a non-polar or semi-polar stationary phase is typically employed. Fused silica (B1680970) capillary columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or similar), are well-suited for separating biphenyl derivatives. osti.govresearchgate.net

The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The position of the fluorine and vinyl substituents influences the compound's volatility and interaction with the stationary phase, affecting its retention time relative to other isomers or impurities. For instance, in the analysis of fluorinated PCBs, the position of the fluorine substituent (ortho, meta, or para) results in different retention behaviors. osti.gov Purity is assessed by the presence of a single, sharp peak in the chromatogram, with the peak area being proportional to the compound's concentration.

Table 3: Typical GC Conditions for Analysis of Related Biphenyl Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | osti.gov |

| Column | Capillary column (e.g., Restek XTI-5, 30 m x 0.25 mm ID, 0.25 µm film) | osti.gov |

| Carrier Gas | Helium | osti.gov |

| Injection Mode | Splitless | osti.gov |

| Temperature Program | Example: 103°C hold for 4.5 min, then ramp to 280°C at 12°C/min | osti.gov |

| Detector | Mass Spectrometer or Electron Capture Detector (ECD) | chromatographyonline.com |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced applications and functional materials derived solely from the chemical compound 2-Fluoro-2-vinyl-1,1-biphenyl .

While chemical suppliers list the compound, indicating its existence (CAS Number: 2766860-89-1), dedicated research detailing its use as a monomer or building block in the specified fields of polymer chemistry, organic electronics, and photonics could not be located. chemsrc.com

The fields mentioned in the query are highly relevant to the structural motifs present in the molecule. For context, related but chemically distinct compounds are actively researched for these applications:

Fluorinated Biphenyls : The parent structure, 2-Fluorobiphenyl (B19388), is a known building block for creating Microporous Organic Polymers (MOPs) used in gas separation and for synthesizing active pharmaceutical ingredients. ossila.com Generally, fluorinated biphenyls are recognized as important scaffolds for developing materials for Organic Light-Emitting Diodes (OLEDs), liquid crystals, and organic semiconductors due to their electronic properties, rigidity, and chemical stability. rsc.org

Vinyl Biphenyl Derivatives : The vinyl group is a polymerizable moiety. Various vinyl biphenyl and related structures are used to synthesize advanced polymers, including those with liquid crystalline properties. utwente.nl

Porous Aromatic Frameworks (PAFs) : Fluorination of porous aromatic frameworks, which are related to MOPs, is a known strategy to enhance their affinity for gases like CO2 and CH4. researchgate.net

Organic Electronics : The biphenyl unit is common in materials designed for organic electronics. For instance, different derivatives are used as host materials or emitters in the fabrication of OLEDs. nih.gov

However, without specific studies on 2-Fluoro-2-vinyl-1,1-biphenyl , it is not possible to generate a scientifically accurate article on its applications in the requested areas. Extrapolating data from related compounds would be speculative and would not adhere to the strict focus on the specified molecule.

Therefore, the content for the requested outline cannot be provided.

Advanced Applications and Functional Materials Derived from 2 Fluoro 2 Vinyl 1,1 Biphenyl Scaffolds

Role as Building Blocks in Organic Electronics and Photonics

Solar Cells

The fluorinated biphenyl (B1667301) framework is a key component in the design of next-generation organic and perovskite solar cells (PSCs). Specifically, derivatives of this scaffold are employed as hole-transporting materials (HTMs), which are crucial for efficiently extracting and transporting positive charge carriers from the light-absorbing layer to the electrode. acs.orgaimspress.com

The introduction of fluorine into the biphenyl structure has several beneficial effects. Its high electronegativity can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM. aimspress.com This adjustment helps in achieving better energy level alignment with the perovskite or dye sensitizer, which can lead to a higher open-circuit voltage (V_OC), a key parameter in solar cell performance. aimspress.com Furthermore, fluorination can enhance intermolecular interactions, which may improve charge mobility and the morphological stability of the active layer. aimspress.com

Research into dye-sensitized solar cells (DSSCs) has demonstrated that organic dyes incorporating biphenyl units can achieve significant power conversion efficiencies (PCE). rsc.org For instance, a series of dyes (HB-1–8) based on bifuran/biphenyl derivatives showed PCEs ranging from 2.93% to 5.51%, with the performance varying based on the electron donor and acceptor groups attached to the core structure. rsc.org Dye HB-3, in particular, reached an efficiency of 5.51%, which was notable for its high V_OC. rsc.org

In the realm of PSCs, fluorenylidene-based HTMs with carbazole-containing substituents have been synthesized and tested, yielding devices with impressive efficiencies. acs.org Doping these HTMs with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) has resulted in champion PSC devices with a PCE of up to 22.83%. acs.org The development of pyrene-based HTMs incorporating fluorinated biphenyl aniline (B41778) units has also been reported as a promising strategy for creating efficient and stable organic light-emitting diodes (OLEDs) and potentially solar cells. acs.org

| Material/Device Type | Key Feature | Performance Metric | Value | Source |

|---|---|---|---|---|

| Dye-sensitized Solar Cell (DSSC) | Biphenyl-based dye (HB-3) | Power Conversion Efficiency (PCE) | 5.51% | rsc.org |

| Dye-sensitized Solar Cell (DSSC) | Biphenyl-based dye (HB-3) | Open-Circuit Voltage (V_OC) | Higher than N3 reference dye | rsc.org |

| Perovskite Solar Cell (PSC) | Fluorenylidene-based HTM (LiTFSI-doped) | Power Conversion Efficiency (PCE) | 22.83% | acs.org |

| Fullerene Derivative Acceptor | Indeno-C60 bisadduct (ICBA) in P3HT-based device | Open-Circuit Voltage (V_OC) | 0.84 V | aimspress.com |

| Fullerene Derivative Acceptor | Indeno-C60 bisadduct (ICBA) in P3HT-based device | Power Conversion Efficiency (PCE) | 6.5% | aimspress.com |

Utilization in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. The properties of a MOF, including its pore size, stability, and chemical affinity, are directly influenced by the choice of the organic linker. Fluorinated biphenyls, for which 2-fluoro-2-vinyl-1,1-biphenyl serves as a potential precursor, are highly valuable as linkers for creating advanced MOFs. rsc.orgnih.gov

The incorporation of fluorine into the organic linkers can render the resulting MOF hydrophobic. acs.org This property is particularly useful for applications such as separating oil from water or selectively adsorbing non-polar molecules. acs.org Furthermore, fluorinated linkers can enhance the chemical and thermal stability of the MOF structure. massey.ac.nz

For example, MOFs constructed using the linker 3,3′,5,5′-tetrakis(fluoro)biphenyl-4,4′-dicarboxylic acid (H2-FBPTDC) have been synthesized and studied for gas separation applications. nih.gov Similarly, 2-fluorobiphenyl (B19388) has been used to create microporous organic polymers (MOPs)—a class of materials related to MOFs—with high surface areas (e.g., 917 m²/g) for applications in gas separation and thermal energy storage. ossila.com The vinyl group on the 2-fluoro-2-vinyl-1,1-biphenyl scaffold offers a route to post-synthetically modify the MOF, for example, by attaching other functional groups to the framework's pores.

| MOF/MOP Name or Linker | Key Property | Reported Application | Source |

|---|---|---|---|

| Fluorinated Biphenyls (General) | Hydrophobicity, chemical stability | OLEDs, liquid crystals, semiconductors | rsc.org |

| JXNU-12(F) (H2-FBPTDC linker) | High surface area (~2500 m²/g) | Light fluorocarbon gas separation | nih.gov |

| MOP from 2-Fluorobiphenyl | Surface area of 917 m²/g | Xenon/krypton gas separation, thermal energy storage | ossila.com |

| MOF-274 (e.g., EMM-67) | High surface area (up to 4000 m²/g) | CO₂ sorption (amine-appended) | google.com |

Development of Novel Ligands in Catalysis

The biphenyl scaffold is a cornerstone in the design of high-performance ligands for transition metal catalysis. The steric and electronic properties of these ligands can be precisely tuned by modifying the biphenyl core, and the 2-fluoro-2-vinyl-1,1-biphenyl structure provides a versatile platform for creating new ligand families.

Biphenyl-based monodentate phosphines are a privileged class of ligands, renowned for their effectiveness in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. rsc.orgsigmaaldrich.com The bulk of the biphenyl group is crucial for promoting the reductive elimination step in the catalytic cycle, while its electronic properties influence the oxidative addition step. tcichemicals.com

Ligands can be synthesized from biphenyl precursors through methods like the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.govacs.org The 2-fluoro-2-vinyl-1,1-biphenyl scaffold is a candidate for producing new phosphine (B1218219) ligands. The fluorine atom can modulate the ligand's electron-donating ability, while the vinyl group serves as a point for further synthetic elaboration, potentially leading to chiral ligands or ligands with additional coordinating sites. nih.gov Bifunctional phosphine ligands based on the biaryl-2-ylphosphine framework have been designed where a remote basic group on the second phenyl ring can cooperate with the metal center to accelerate nucleophilic attack, demonstrating the sophisticated control achievable with this scaffold. chinesechemsoc.org

| Ligand Type/Name | Key Structural Feature | Application in Catalysis | Source |

|---|---|---|---|

| Bulky Biaryl Phosphines (e.g., Buchwald Ligands) | Electron-rich dialkylbiaryl phosphine | Palladium-catalyzed cross-coupling reactions | sigmaaldrich.com |

| cataCXium® A | Di-adamantylalkylphosphine | Heck, Suzuki, and Buchwald-Hartwig reactions | sigmaaldrich.com |

| BISBI | Biphenyl backbone with methylene-linked diphenylphosphine (B32561) groups | Pd-catalyzed cross-coupling, Rh-catalyzed Michael additions | |

| Bifunctional Biphenyl-2-ylphosphines | Remote basic group on pendant phenyl ring | Cooperative Au(I) catalysis, accelerated nucleophilic attack | chinesechemsoc.org |

Beyond phosphines, the 2-fluoro-2-vinyl-1,1-biphenyl scaffold can be used to synthesize a diverse array of other chelating ligands. A chelating ligand binds to a central metal atom through two or more donor atoms, forming a stable ring structure. libretexts.org This "chelate effect" often leads to more stable and selective catalysts compared to those with monodentate ligands. nih.gov

The vinyl group of 2-fluoro-2-vinyl-1,1-biphenyl can be chemically transformed into various functional groups containing donor atoms like nitrogen, oxygen, or sulfur. This allows for the creation of bidentate (two-toothed), tridentate (three-toothed), or even polydentate ligands. libretexts.org For example, N-biphenyl pyrrolidine (B122466) derivatives have been employed as ligands in palladium-catalyzed arylaminations. rsc.org Similarly, novel N,O,O-donor chelating ligands based on a pentanedione skeleton functionalized with heterocyclic rings have been developed for coordination with various metals. ulisboa.pt Thione-based ligands featuring a benzyl-triazolyl pendant can act as bidentate N,S-coordinators to metal centers like Ruthenium(II) and Iridium(III), forming complexes with potential anticancer activity. mdpi.com The versatility of the biphenyl framework allows for the design of ligands with specific bite angles and steric profiles, tailoring the resulting metal complex for specific catalytic transformations or biological applications. nih.gov

| Ligand Class | Donor Atoms | Structural Base | Application/Metal Complex | Source |

|---|---|---|---|---|

| N-Biphenyl Pyrrolidines | N | Biphenyl-pyrrolidine | Palladium-catalyzed arylaminations | rsc.org |

| "Scorpionate" type | N,O,O | 3-benzylidene-2,4-pentanedione | Complexes with Zn(II), Cu(II), Cu(I), Ag(I) | ulisboa.pt |

| Porphyrins | N,N,N,N (Tetradentate) | Porphyrin | Functionalizing gold nanoparticles for CO₂ reduction | nih.gov |

| Thiourea Derivatives | N,S (Bidentate) | Imidazole (B134444)/Benzimidazole thione | Ru(II) and Ir(III) complexes for anticancer studies | mdpi.com |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized biphenyls is a cornerstone of modern organic chemistry. Future research on 2-Fluoro-2-vinyl-1,1'-biphenyl will likely focus on developing more atom-economical, efficient, and environmentally benign synthetic pathways.

Advanced Cross-Coupling Strategies: While Suzuki-Miyaura cross-coupling is a standard method for constructing biphenyl (B1667301) linkages, future work could explore more sustainable versions. rsc.orgresearchgate.net This includes using water-soluble fullerene-supported palladium nanocatalysts or employing iron-based catalysts, which are more abundant and less toxic than palladium. researchgate.netacs.org The synthesis could involve coupling a suitable vinyl-containing fluorobenzene (B45895) derivative with a phenylboronic acid or vice-versa.

Green Synthesis Approaches: Emphasis will be placed on "green" chemistry principles, such as using water as a solvent, employing catalytic amounts of reagents, and performing reactions at room temperature. researchgate.net For instance, a green synthesis of biphenyl carboxylic acids has been achieved with high yields using a water-soluble palladium catalyst, a method that could be adapted for the target molecule. researchgate.net

Direct C-H Functionalization: A highly desirable future direction is the direct C-H vinylation and fluorination of a biphenyl precursor. This would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste.

Novel Fluorovinyl Group Introduction: Research into novel methods for the stereoselective introduction of the 2-fluoro-2-vinyl moiety will be crucial. Techniques such as the silver-catalyzed formation of (Z)-β-fluoro-vinyl iodonium (B1229267) salts from alkynes could be adapted to provide precise control over the geometry of the vinyl group. doi.org

Table 1: Potential Catalytic Systems for Sustainable Synthesis

| Catalytic Approach | Potential Catalyst | Key Advantages | Relevant Findings |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Water-Soluble Fullerene-Supported PdCl₂ | High yields in water, catalyst recyclability, room temperature reaction. | Achieved >90% yields for biphenyl carboxylic acids. researchgate.net |

| Iron-Catalyzed Coupling | Iron Salts (e.g., FeCl₃) | Low cost, low toxicity, enables selective 1,2-fluoroalkyl(hetero)arylation. | Effective for creating unsymmetrical 1,1-bis(hetero)arylalkanes. acs.org |

| Ritter-Type Reactions | Bismuth(III) Trifluoromethanesulfonate (Bi(OTf)₃) | Efficient conversion of alcohols to cations for subsequent reactions. | Successfully used for synthesizing benzazepine analogs from related vinyl biphenyls. nih.govacs.org |

Exploration of Novel Reactivity and Cascade Transformations

The vinyl and fluoro groups are reactive handles that can participate in a wide array of chemical transformations. Future research will undoubtedly focus on uncovering novel reactivity patterns and designing elegant cascade reactions.

Cascade Reactions: The structure of 2-Fluoro-2-vinyl-1,1'-biphenyl is well-suited for palladium-catalyzed cascade reactions. researchtrend.net A potential cascade could involve an initial coupling reaction at another position on the biphenyl ring, followed by an intramolecular cyclization involving the vinyl group to construct complex polycyclic aromatic systems. researchtrend.netbaranlab.org

Reactivity of the Vinyl Group: The electron-withdrawing nature of the fluorine atom modulates the reactivity of the adjacent vinyl group. This opens avenues for unique cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, and intramolecular hydrogen transfer/cyclization reactions. rsc.org Studies on the reactivity of vinyl epoxides and cyclopropanes with arynes, which lead to functionalized phenanthrenes, provide a blueprint for exploring similar transformations with 2-Fluoro-2-vinyl-1,1'-biphenyl. acs.org

Radical Reactions: The vinyl group can participate in radical addition reactions. The development of radical cascades, for instance, a 1,2-N-shift followed by C-H bond coupling, could lead to the synthesis of novel β-amino acid scaffolds starting from derivatives of the target molecule. chemrxiv.org

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for modern chemical research. For 2-Fluoro-2-vinyl-1,1'-biphenyl, computational modeling will be pivotal in predicting its behavior and guiding experimental efforts.

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) and other quantum mechanical methods will be used to elucidate reaction mechanisms, identify transition states, and predict the regio- and stereoselectivity of reactions. ucla.eduacs.org For example, computational studies on chiral phosphoric acid-catalyzed Minisci reactions have successfully predicted enantioselectivity by identifying the most favorable reaction pathway. acs.org

Conformational Analysis: The biphenyl unit is subject to rotational isomerism (atropisomerism). Computational models can predict the rotational barrier and the preferred dihedral angle between the two phenyl rings, which is crucial for understanding its reactivity and its potential use in chiral applications. ucla.edu

Designing Functional Materials: Molecular modeling can predict the properties of polymers or materials derived from 2-Fluoro-2-vinyl-1,1'-biphenyl. openmedicinalchemistryjournal.com This includes simulating properties like band gaps for organic semiconductors or pore sizes for microporous polymers, thereby accelerating the discovery of new materials. rsc.orgossila.com

Table 2: Applications of Computational Modeling

| Modeling Application | Computational Method | Predicted Properties | Significance |

|---|---|---|---|

| Reaction Pathways | DFT, CASPT2 | Transition state energies, enantiomeric excess (ee), regioselectivity. | Guides catalyst and reaction condition optimization. acs.org |

| Conformational Energetics | Molecular Mechanics, DFT | Dihedral angles, rotational barriers, steric strain in crystal lattices. | Predicts molecular shape and potential for chirality. ucla.edu |

| Material Properties | QM/MM, Molecular Dynamics | Band gaps, charge transport, polymer morphology, gas separation performance. | Enables rational design of materials for electronics and separations. openmedicinalchemistryjournal.comossila.com |

Integration into Multi-Functional Materials and Devices

The unique electronic and physical properties imparted by the fluoro and biphenyl moieties make this compound an attractive building block for advanced materials.

Organic Electronics: Fluorinated biphenyls are used in the development of materials for Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays (LCDs). rsc.org The 2-Fluoro-2-vinyl-1,1'-biphenyl monomer could be polymerized or used as a dopant to create materials with tailored hole-transporting properties and improved device efficiency. acs.org

Microporous Organic Polymers (MOPs): Biphenyl units serve as struts in the construction of MOPs. ossila.com The vinyl group provides a reactive site for polymerization, potentially leading to fluorinated MOPs with high surface areas and specific affinities for gas separation (e.g., xenon/krypton) or for encapsulating materials for thermal energy storage. ossila.com

Chiral Ligands: Biphenyls with axial chirality are highly effective ligands in asymmetric catalysis. nih.gov Future work could involve resolving 2-Fluoro-2-vinyl-1,1'-biphenyl into its atropisomers or modifying it to create novel chiral phosphine (B1218219) or diol ligands for stereoselective synthesis.

Investigation of Stereochemical Control in Reactions

Achieving control over the stereochemistry of reactions is a primary goal in organic synthesis. The chiral nature of the biphenyl backbone and the potential for creating new stereocenters make this a fertile area of research.

Asymmetric Catalysis: The development of methods to control the stereochemical outcome of reactions at the vinyl group is a key future direction. escholarship.org This could involve using chiral catalysts to perform enantioselective additions, hydrogenations, or cycloadditions.

Atroposelective Synthesis: Research will focus on the atroposelective synthesis of 2-Fluoro-2-vinyl-1,1'-biphenyl derivatives, where the rotation around the biphenyl C-C bond is restricted, leading to stable, axially chiral molecules. The development of adjustable axially chiral biphenyl ligands provides a strategic basis for this endeavor. nih.gov

Diastereoselective Reactions: For derivatives of 2-Fluoro-2-vinyl-1,1'-biphenyl that already contain a chiral center, the focus will be on substrate-controlled diastereoselective reactions, where the existing stereocenter directs the stereochemical outcome of a subsequent transformation on the vinyl group. flvc.org

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-2-vinyl-1,1-biphenyl, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthetic routes typically involve Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by fluorination and vinyl group introduction via Heck coupling or Wittig reactions. Optimization should include:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) with varying ligands to minimize byproducts.

- Solvent and Temperature : Use polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to balance reaction rate and side reactions.

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC for high purity .

Monitor fluorination efficiency using <sup>19</sup>F NMR to confirm regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing 2-Fluoro-2-vinyl-1,1-biphenyl, and how should data interpretation account for structural features?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify vinyl protons (δ 5–6 ppm, coupling constants J = 10–17 Hz) and fluorine-induced deshielding in adjacent carbons.

- <sup>19</sup>F NMR : Detect fluorine at δ -110 to -120 ppm; compare with analogs to confirm substitution pattern.

- Mass Spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.

- IR Spectroscopy : Confirm vinyl C=C stretching (~1600 cm<sup>-1</sup>) and C-F bonds (~1200 cm<sup>-1</sup>).

Cross-validate data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of 2-Fluoro-2-vinyl-1,1-biphenyl, and what are the limitations of these models?

- Methodological Answer :

- DFT Parameters : Use B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.

- Limitations :

- Neglect solvent effects unless implicit solvation models (e.g., PCM) are applied.

- Overestimate steric effects due to rigid rotor approximations.

Validate predictions experimentally via kinetic studies (e.g., reaction rates with electrophiles) and correlate with computed activation energies .

Q. What strategies can resolve contradictions in catalytic activity data when using 2-Fluoro-2-vinyl-1,1-biphenyl as a ligand or intermediate in organometallic reactions?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (e.g., catalyst loading, solvent polarity, temperature) to identify confounding variables .

- In Situ Spectroscopy : Use IR or XAS to monitor ligand-metal coordination dynamics during catalysis.

- Control Experiments : Compare with non-fluorinated or non-vinyl analogs to isolate electronic vs. steric contributions.

Apply multivariate analysis (e.g., PCA) to disentangle synergistic effects .

Q. How should one design experiments to investigate the impact of the vinyl group's steric and electronic effects on the biphenyl system's conformational dynamics?

- Methodological Answer :

- Variable Isolation : Synthesize derivatives with substituents (e.g., electron-withdrawing groups on vinyl) to decouple electronic effects.

- X-ray Crystallography : Resolve crystal structures to analyze dihedral angles and intramolecular interactions.

- Dynamic NMR : Measure rotational barriers of the biphenyl moiety in different solvents to assess steric hindrance.

Use QSAR models to correlate structural features with observed conformational preferences .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for studies involving 2-Fluoro-2-vinyl-1,1-biphenyl?

- Methodological Answer :

- Feasible : Prioritize reactions with scalable precursors (e.g., commercially available boronic acids) and avoid toxic intermediates.

- Novelty : Explore understudied applications (e.g., photoactive materials, asymmetric catalysis).

- Ethical : Adhere to green chemistry principles (e.g., solvent recycling, low-waste purification).

- Relevance : Align with emerging fields like fluorinated pharmaceuticals or OLED materials .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data for 2-Fluoro-2-vinyl-1,1-biphenyl derivatives?

- Methodological Answer :

- Dose-Response Curves : Fit data to Hill equations to compare EC50 values across derivatives.

- ANOVA with Post Hoc Tests : Identify significant differences in cytotoxicity or enzyme inhibition assays.

- Meta-Analysis : Aggregate data from multiple studies to assess reproducibility and publication bias.

Address outliers by revisiting synthetic protocols (e.g., purity checks via HPLC) .

Theoretical and Conceptual Alignment

Q. How can researchers link studies on 2-Fluoro-2-vinyl-1,1-biphenyl to broader theoretical frameworks in organofluorine chemistry?

- Methodological Answer :

- Hyperconjugation Models : Investigate how fluorine’s electronegativity modulates vinyl group conjugation via Hammett σpara parameters.

- Non-Covalent Interactions : Use SAPT (Symmetry-Adapted Perturbation Theory) to quantify F···H or F···π interactions in supramolecular assemblies.

Frame findings within the "fluorine gauche effect" or "polar hydrophobicity" paradigms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.